molecular formula C5H17N3O9P2 B2847969 Histamine bisphosphate monohydrate CAS No. 23297-93-0

Histamine bisphosphate monohydrate

Cat. No.: B2847969
CAS No.: 23297-93-0
M. Wt: 325.151
InChI Key: CNSGLKZGHLZDHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Histamine bisphosphate monohydrate can be synthesized through the reaction of histamine with phosphoric acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Histamine bisphosphate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution can produce various substituted imidazoles .

Scientific Research Applications

Histamine bisphosphate monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Histamine bisphosphate monohydrate exerts its effects by interacting with histamine receptors, which are G-protein-coupled receptors. The compound binds to these receptors, leading to various physiological responses, such as vasodilation, increased gastric acid secretion, and smooth muscle contraction. The primary molecular targets are the H1 and H2 receptors, which mediate different aspects of histamine’s biological activity .

Comparison with Similar Compounds

Histamine bisphosphate monohydrate can be compared with other histamine derivatives, such as:

Uniqueness: this compound is unique due to its specific phosphate salt form, which imparts distinct solubility and stability characteristics. This makes it particularly useful in certain chemical and biological applications .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2H3O4P.H2O/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4;/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSGLKZGHLZDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN.O.OP(=O)(O)O.OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17N3O9P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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